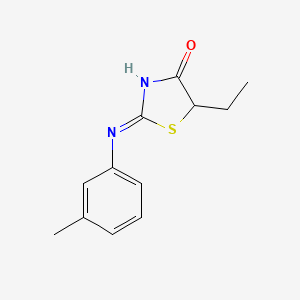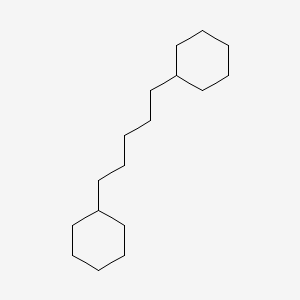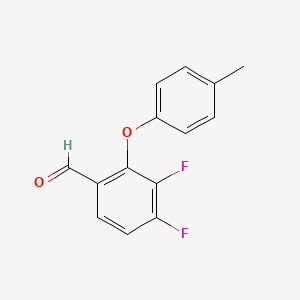
Tert-butyldichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C8H18Cl2Si . This compound is characterized by the presence of two tert-butyl groups attached to a silicon atom, which is also bonded to two chlorine atoms. It is a colorless to light yellow liquid that is sensitive to moisture and is commonly used in organic synthesis, particularly as a reagent for preparing siliranes and protecting diols .
Vorbereitungsmethoden
Tert-butyldichlorosilane can be synthesized through various methods. One common synthetic route involves the chlorination of di-tert-butylsilane using carbon tetrachloride (CCl4) and palladium chloride (PdCl2) as a catalyst. This method yields this compound with an 85% efficiency . The compound can be purified by fractional distillation to obtain a high-purity product .
Analyse Chemischer Reaktionen
Tert-butyldichlorosilane undergoes several types of chemical reactions, including substitution and hydrolysis. It reacts rapidly with moisture, water, and protic solvents, leading to hydrolysis. In organic synthesis, it is often used to introduce the di-tert-butylsilylene protecting group for diols. This reaction typically involves the use of acetonitrile as a solvent and triethylamine as a base, with 1-hydroxybenzotriazole (HOBt) as a catalyst at temperatures ranging from 45°C to 90°C . The major products formed from these reactions are siliranes and protected diols .
Wissenschaftliche Forschungsanwendungen
Tert-butyldichlorosilane has a wide range of applications in scientific research. In chemistry, it is used as a reagent for preparing siliranes and protecting diols . In biology and medicine, it can be utilized in the synthesis of various organosilicon compounds that have potential biological activities. In the industrial sector, it is employed in the production of specialty chemicals and materials, particularly those requiring moisture-sensitive reagents .
Wirkmechanismus
The mechanism of action of tert-butyldichlorosilane primarily involves its reactivity with nucleophiles, such as water and alcohols. The silicon atom in this compound is highly electrophilic due to the presence of the two chlorine atoms, making it susceptible to nucleophilic attack. This leads to the formation of silanol or siloxane compounds, depending on the nucleophile involved .
Vergleich Mit ähnlichen Verbindungen
Tert-butyldichlorosilane can be compared with other similar organosilicon compounds, such as dichlorodimethylsilane and dichlorodiethylsilane. While all these compounds contain silicon bonded to two chlorine atoms, this compound is unique due to the presence of the bulky tert-butyl groups. These groups increase the steric hindrance around the silicon atom, affecting its reactivity and the types of reactions it can undergo . Similar compounds include:
- Dichlorodimethylsilane
- Dichlorodiethylsilane
- Dichlorodiphenylsilane
Eigenschaften
Molekularformel |
C4H10Cl2Si |
|---|---|
Molekulargewicht |
157.11 g/mol |
IUPAC-Name |
tert-butyl(dichloro)silane |
InChI |
InChI=1S/C4H10Cl2Si/c1-4(2,3)7(5)6/h7H,1-3H3 |
InChI-Schlüssel |
HBYCZEOYOCONCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[SiH](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)
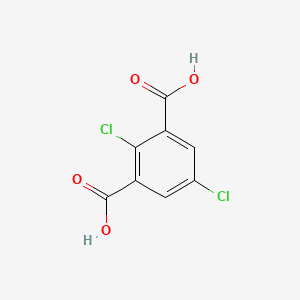
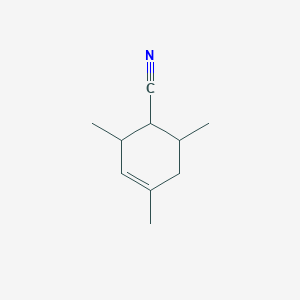

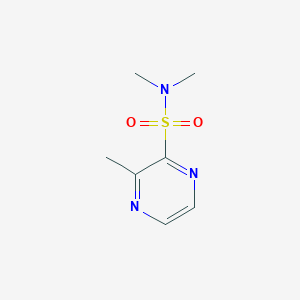
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13958765.png)
![[2-(Aminocarbonyl)ethyl] methanethiosulfonate](/img/structure/B13958770.png)
